4,4'-(Diazoamino)dibenzenesulfonic acid
Overview
Description
4,4’-(Diazoamino)dibenzenesulfonic acid (DAADBSA) is a chemical compound that has been found in samples of FD&C Yellow No. 5 and No. 6 . It is separated from these samples using an ion exchange chromatographic procedure and determined spectrophotometrically .
Synthesis Analysis
DAADBSA is synthesized by diazotizing sulfanilic acid. The diazonium compound is then coupled with undiazotized sulfanilic acid in the presence of sodium acetate .Molecular Structure Analysis
The DAADBSA molecule contains a total of 35 bonds. There are 24 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .Chemical Reactions Analysis
The material was detected by conventional elution chromatography and high-pressure liquid chromatography (HPLC). DAADBSA is synthesized by diazotizing sulfanilic acid .Scientific Research Applications
Chromatographic Analysis
4,4'-(Diazoamino)dibenzenesulfonic acid (DAADBSA) is used in chromatographic procedures. For instance, its determination in FD&C Yellow No. 6 was evaluated through high pressure liquid chromatography, revealing a method with good repeatability and reproducibility (Marmion, 1975).
Corrosion Inhibition
DAADBSA derivatives have been synthesized and tested as corrosion inhibitors. These derivatives showed significant efficiency in protecting mild steel in acid environments, suggesting potential applications in industrial corrosion mitigation (Elaryian et al., 2022).
Biochar Catalysis
In the field of biofuel production, DAADBSA is involved in the synthesis of hydrophobic sulfonic acid-functionalized biochar. This biochar acts as a catalyst, improving the alkylation process for high-density biofuel synthesis (Zhong et al., 2019).
Dye and Pigment Production
DAADBSA is used in the synthesis of azo dyes. These dyes have applications in various fields, including the development of chemichromic azodyes for monitoring blood parameters (Viscardi et al., 2002).
Surface Modification
It is also used in the modification of activated carbon surfaces. DAADBSA, generated from aminobenzene organic acids, has been used for the functionalization of carbon products in mild conditions, indicating its utility in material science (Lebègue et al., 2013).
Mass Spectrometry
In mass spectrometry, DAADBSA derivatives serve as matrices for liquid secondary-ion mass spectrometry, aiding in the reduction-inhibiting process and improving the quality of the spectra obtained (Visentini et al., 1991).
Prodrug Synthesis
DAADBSA compounds have been synthesized and evaluated in the context of developing mutual azo prodrugs for treatment in conditions like ulcerative colitis, demonstrating the compound's potential in medicinal chemistry (Jilani et al., 2013).
Properties
IUPAC Name |
4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWXYSMAMYAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170048 | |
Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17596-06-4 | |
Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,3-diyl)dibenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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